molecular formula C8H6FN B1333520 3-Fluoro-5-methylbenzonitrile CAS No. 216976-30-6

3-Fluoro-5-methylbenzonitrile

Cat. No. B1333520
M. Wt: 135.14 g/mol
InChI Key: GKUQCZSZQBEHCP-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6FN and a molecular weight of 135.14 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-methylbenzonitrile includes a benzene ring with a fluorine atom and a methyl group attached to it . The InChI string representation of its structure is InChI=1S/C8H6FN/c1-6-2-7 (5-10)4-8 (9)3-6/h2-4H,1H3 .

Scientific Research Applications

  • Scientific Field: Computational Chemistry

    • Application : Geometrical Structure, Vibrational Spectra, NLO, NBO, Electronic Transitions and Thermo Dynamical Analysis .
    • Methods : The equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile has been carried out through quantum mechanical calculations aided by Density Functional Theory (DFT) theory . Geometrical parameters (bond length, bond angle, and dihedral angle) are predicted by using the DFT levels employing B3LYP method with 6-311++G (d, p), cc-pvdz, and Aug-cc-pvdz as basis sets .
    • Results : The FT-IR and FT-Raman spectra of the 5F2MBN were recorded and analyzed by the same level of theory . Frequency doubling and Second Harmonic Generation (SHG) applications exist in the title molecule, so the Non Liner Optical (NLO) properties are calculated by the same method with different basis sets .
  • Scientific Field: Material Science

    • Application : Vibrational Analysis and Non-Linear Optical Activity .
    • Methods : The optimized molecular geometry, mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability, and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile have been predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .
    • Results : The observed HOMO-LUMO energy gap offers the evidence for the presence of intermolecular interactions in the compound . First order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
  • Scientific Field: Pharmaceutical and Agrochemical Intermediates

    • Application : One of the benzonitrile derivatives is used in Pharmaceutical and Agrochemical Intermediates .
    • Methods : Benzonitrile is a versatile component in chemicals, which is also known as cyanobenzone or phenyl cyanide . It is used as a solvent and precursor to a number of derivatives .
    • Results : Benzonitrile is mainly used in agriculture fields to control the growth of weeds .
  • Scientific Field: Epoxy Curing Agent

    • Application : Benzonitrile derivatives are used as an Epoxy curing agent .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Scientific Field: Food Preservation

    • Application : Benzonitrile compounds are used as preservatives for food products .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Scientific Field: Medical Field

    • Application : Many benzonitrile derivatives in solid form are used as urinary antiseptic and in vapor form for disinfecting bronchial tubes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Scientific Field: Cholesterol Treatment

    • Application : 3-Fluoro-5-trifluoromethylbenzonitrile is a reagent used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Scientific Field: Antimicrobial Activity

    • Application : This compound is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

3-Fluoro-5-methylbenzonitrile is associated with certain hazards. Safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H312, H319, H332 . Precautionary statements include P280, P305, P310, P338, P351 .

Future Directions

3-Fluoro-5-methylbenzonitrile is a promising product in the chemical industry, particularly for manufacturers and suppliers . Its wide range of applications in the pharmaceutical industry and in the synthesis of various drugs and fluorescent dyes suggests potential for future research and development .

properties

IUPAC Name

3-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUQCZSZQBEHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380936
Record name 3-Fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylbenzonitrile

CAS RN

216976-30-6
Record name 3-Fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 216976-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Guo, D Alagille, G Tamagnan, RR Price… - Applied Radiation and …, 2008 - Elsevier
… The sample was spotted on the TLC strip along with a sample of authentic 3-fluoro-5-methylbenzonitrile in the adjacent lane. After development with 100% CHCl 3 , the position of the …
Number of citations: 22 www.sciencedirect.com
N Guo, M Ansari, J Clanton, R Kessler, R Price… - 2006 - Soc Nuclear Med
… The reaction mixture was diluted with 0.3 mL MeCN and analyzed by TLC on silica gel with 1% MeOH/CHCl 3 , along with standard 3-fluoro-5-methylbenzonitrile. Carrier was visualized …
Number of citations: 0 jnm.snmjournals.org
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
The synthesis of highly functionalized substituted tetrahydro-1H-cyclopenta[c]quinoline (I) and its reduced derivatives hexahydro-1H-cyclopenta[c]quinolines (II) via Povarov reaction in …
Number of citations: 7 nopr.niscpr.res.in
S Sergeyev, AK Yadav, P Franck… - Journal of medicinal …, 2016 - ACS Publications
… 4-Amino-3-fluoro-5-methylbenzonitrile (8c) was prepared following the published general … 4-[6-(4-Cyanophenyl)amino-5-fluoropyridin-2-ylamino]-3-fluoro-5-methylbenzonitrile (4s) …
Number of citations: 20 pubs.acs.org
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
… The compound was obtained from 3-fluoro-5-methylbenzonitrile (0.54 g, 4.00 mmol) following the procedure employed for 2a. Purification by flash chromatography (95/5 heptane/EtOAc…
Number of citations: 9 pubs.acs.org
A Quattropani, WHB Sauer, S Crosignani… - …, 2015 - Wiley Online Library
Sphingosine‐1‐phosphate (S1P) receptor agonists have shown promise as therapeutic agents for multiple sclerosis (MS) due to their regulatory roles within the immune, central …

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